Odorranain-F-SHa antimicrobial protein
CAS No.:
Cat. No.: VC3677350
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Molecular Structure and Characteristics
Structural Features
A defining characteristic of Odorranain-F-SHa is the presence of an intramolecular disulfide bridge formed between cysteine residues, which contributes to its structural stability . This feature is shared with other members of the Odorranain family, although Odorranain-F-SHa has its specific bridging pattern that influences its antimicrobial spectrum and potency.
The structural analysis suggests that Odorranain-F-SHa likely adopts an amphipathic conformation when interacting with microbial membranes, a property that enables it to disrupt membrane integrity. This amphipathicity is a common feature among effective antimicrobial peptides, allowing them to interact with both the hydrophilic exterior and hydrophobic interior of microbial membranes .
Physicochemical Properties
Based on analysis of its sequence and structural similarities to other antimicrobial peptides, Odorranain-F-SHa exhibits several key physicochemical properties that contribute to its antimicrobial activity:
| Property | Characteristic | Significance |
|---|---|---|
| Net Charge | Positive | Facilitates interaction with negatively charged microbial membranes |
| Hydrophobicity | Moderate | Enables membrane penetration while maintaining aqueous solubility |
| Secondary Structure | Alpha-helical potential | Common in membrane-active antimicrobial peptides |
| Disulfide Bridge | Present | Contributes to structural stability and resistance to proteolysis |
These properties are crucial for its function as an antimicrobial agent, particularly in terms of selectivity for microbial versus host cell membranes .
Related Peptides and Evolutionary Context
Odorranain-F-SHa belongs to the broader Odorranain family of antimicrobial peptides, which includes other members like Odorranain-F-SHb and various Odorranain subtypes isolated from different Odorrana species . These peptides share certain structural similarities but differ in their specific antimicrobial properties and spectrum of activity.
The evolutionary relationship between these peptides suggests a diversification strategy that has enabled amphibians to develop a broader defense against the various pathogens in their environment. This diversity is reflected in the range of sequences and structural features observed across the Odorranain family .
Table 2: Comparison of Odorranain-F-SHa with Related Antimicrobial Peptides
| Peptide | Amino Acid Sequence | Source | Key Structural Features |
|---|---|---|---|
| Odorranain-F-SHa | GFMDTAKNAAKNVAVTLLDKLKCKITGGC | Odorrana species | C-terminal disulfide bridge |
| Odorranain-NR | GLLSGILGAGKHIVCGLTGCAKA | Odorrana grahami | Intramolecular disulfide-bridged hexapeptide segment |
| Brevinin-2SHa | (Sequence varies) | Amphibian sources | Similar cationic antimicrobial properties |
| Nigrocin | (Sequence varies) | Rana nigromaculata | Broad-spectrum antimicrobial activity |
The comparative analysis of these related peptides provides insights into the structural determinants of antimicrobial activity within this family of peptides .
Antimicrobial Activity and Mechanism of Action
Mechanism of Action
The primary mechanism of action for Odorranain-F-SHa, like many antimicrobial peptides, is believed to involve interaction with and disruption of microbial membranes. This process typically follows several steps:
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Initial electrostatic attraction between the positively charged peptide and negatively charged components of the microbial cell surface
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Insertion into the lipid bilayer, facilitated by the peptide's amphipathic structure
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Disruption of membrane integrity through various mechanisms, including pore formation or detergent-like effects
Transmission electron microscopy studies of related Odorranain peptides have revealed that these antimicrobial agents can exert their effects through various means, depending on the target microorganism . This suggests a complex and adaptable mechanism of action that may contribute to their effectiveness against different types of pathogens.
Research Methods in Odorranain Peptide Studies
Isolation and Identification Techniques
The isolation and characterization of antimicrobial peptides like Odorranain-F-SHa typically involve several sophisticated techniques. The general methodology includes:
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Collection of skin secretions, often stimulated by mild electrical stimulation of the amphibian skin
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High-performance liquid chromatography (HPLC) for initial separation
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Mass spectrometry for determining molecular weight and confirming sequence
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cDNA cloning for verifying the encoding gene and identifying precursor structure
For Odorranain peptides specifically, "shotgun" cloning methods have been employed to identify and characterize the precursor-encoding cDNA sequences . This approach has facilitated the discovery of multiple related peptides within the Odorranain family.
Antimicrobial Testing Methodologies
The evaluation of antimicrobial activity typically involves standardized assays to determine:
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Minimum inhibitory concentration (MIC): The lowest concentration that inhibits visible growth of the microorganism
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Minimum bactericidal concentration (MBC): The lowest concentration that kills the bacteria
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Time-kill kinetics: The rate at which the peptide kills microorganisms at different concentrations
Additionally, advanced microscopy techniques like transmission electron microscopy can provide insights into the specific effects of the peptide on cellular structures, offering clues about its mechanism of action .
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